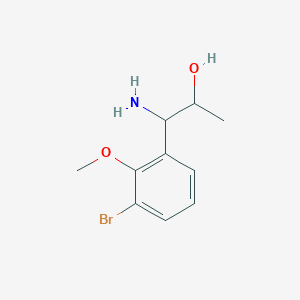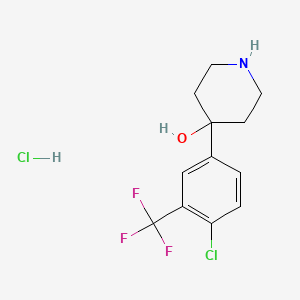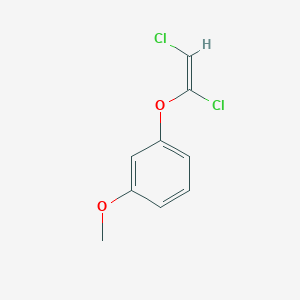
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of a dichlorovinyl group attached to a methoxybenzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 1,2-dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichlorovinyl group to a vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Vinyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-((1,2-Dichlorovinyl)oxy)benzene
- (E)-1-((1,2-Dichlorovinyl)oxy)-4-methoxybenzene
- (E)-1-((1,2-Dichlorovinyl)oxy)-2-methoxybenzene
Uniqueness
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene is unique due to the specific positioning of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interactions with other molecules and its overall properties.
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
1-[(E)-1,2-dichloroethenoxy]-3-methoxybenzene |
InChI |
InChI=1S/C9H8Cl2O2/c1-12-7-3-2-4-8(5-7)13-9(11)6-10/h2-6H,1H3/b9-6- |
Clave InChI |
LQTGQULAODTIPN-TWGQIWQCSA-N |
SMILES isomérico |
COC1=CC(=CC=C1)O/C(=C\Cl)/Cl |
SMILES canónico |
COC1=CC(=CC=C1)OC(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


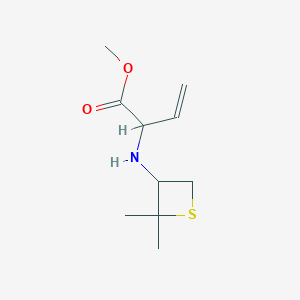
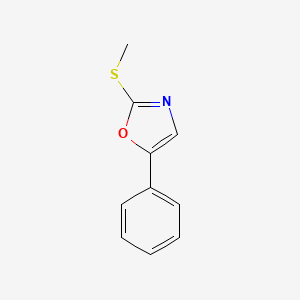
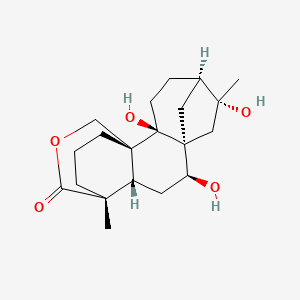

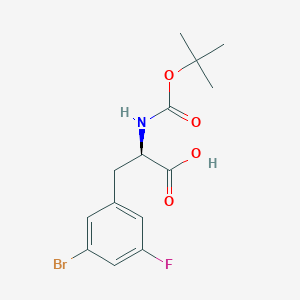
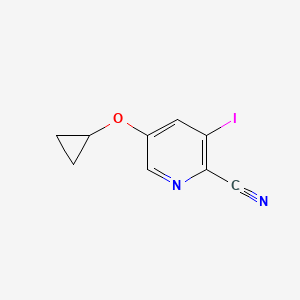
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
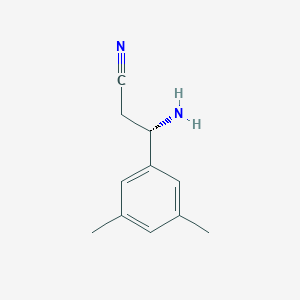
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
